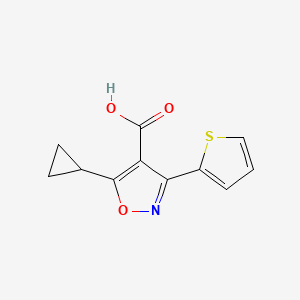

5-Cyclopropyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid

Vue d'ensemble

Description

“5-Cyclopropyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid” is a compound that contains an isoxazole ring, a five-membered heterocyclic moiety commonly found in many commercially available drugs . It also contains a cyclopropyl group and a thiophen-2-yl group .

Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Applications De Recherche Scientifique

Synthesis and Reactivity

Isoxazole derivatives, including 5-Cyclopropyl-3-(thiophen-2-yl)isoxazole-4-carboxylic acid, have diverse applications in the field of organic synthesis and drug development. The synthesis of isoxazolyl- and isothiazolylcarbamides from accessible isoxazole carboxylic acids has been explored, leading to compounds with potent antitumor activity. This synthesis involves a series of transformations, including the generation of carbonyl azides and their reaction with amines to produce carbamides. Such compounds have shown promising results in increasing the efficacy of cytostatic drugs used in medical practice (Potkin et al., 2014).

Additionally, methods for synthesizing functional 3-Arylisoxazoles and 3-Aryl-2-isoxazolines have been developed, providing crucial starting reagents and intermediates for the synthesis of bio-pharmacologically active compounds. This methodology allows for the preparation of pharmacologically active isoxazoles in high yields, making it valuable for drug synthesis and agrochemical preparations (Vitale & Scilimati, 2013).

Antimicrobial and Antioxidant Applications

Isoxazole derivatives have also shown significant potential in antimicrobial and antioxidant applications. For instance, compounds synthesized from ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates demonstrated excellent antibacterial and antifungal properties. Certain compounds manifested profound antioxidant potential, indicating their utility in pharmaceutical formulations (Raghavendra et al., 2016).

Herbicidal and Bioassay Applications

Isoxazole derivatives have been applied in the field of agriculture as well. A novel compound synthesized from ethyl 3-(4-trifluoromethylphenyl)-5-methyl-4-isoxazole carboxylic acid ester exhibited good inhibitory activity against specific weeds, showcasing the potential of isoxazole derivatives in herbicide development. The compound's structure was comprehensively characterized, and its activity in inhibiting weed growth was quantified, indicating its potential use in agricultural practices (Liang Fu-b, 2014).

Orientations Futures

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Mécanisme D'action

Target of Action

These drugs bind to biological targets based on their chemical diversity .

Mode of Action

Isoxazole derivatives are known to interact with their targets, leading to various changes in cellular processes .

Biochemical Pathways

Isoxazole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .

Result of Action

Isoxazole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

Propriétés

IUPAC Name |

5-cyclopropyl-3-thiophen-2-yl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c13-11(14)8-9(7-2-1-5-16-7)12-15-10(8)6-3-4-6/h1-2,5-6H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJQYBXNXOBRML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NO2)C3=CC=CS3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

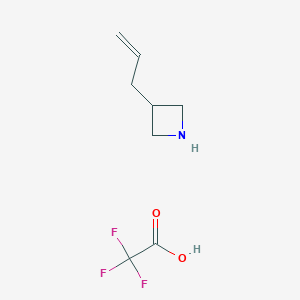

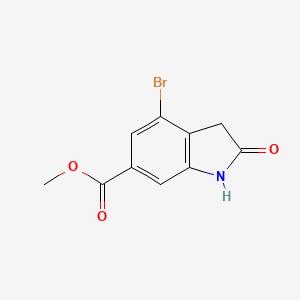

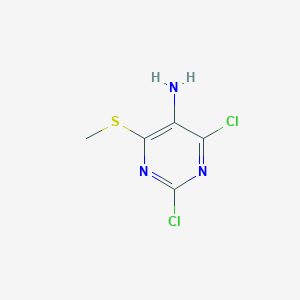

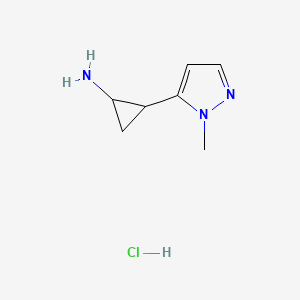

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B1434302.png)

![1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride](/img/structure/B1434303.png)

![Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride](/img/structure/B1434304.png)

![2,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B1434305.png)

![[({3-Chloro-8-oxa-4,6-diazatricyclo[7.4.0.0(2),7]trideca-1(9),2(7),3,5-tetraen-5-yl}methyl)sulfanyl](ethoxy)methanethione](/img/structure/B1434306.png)

![Octahydrofuro[3,2-c]pyridine hydrochloride](/img/structure/B1434315.png)